molecular formula C18H18N4O5S2 B2373619 N-[[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide CAS No. 851861-60-4

N-[[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide

Cat. No. B2373619
CAS RN: 851861-60-4
M. Wt: 434.49
InChI Key: WVSLUMZYFBCEON-UHFFFAOYSA-N
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Description

N-[[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H18N4O5S2 and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. Specifically, it inhibits bacterial RNA polymerase (RNAP), a crucial enzyme involved in RNA synthesis in bacteria. Some derivatives of this compound have shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Notably, compound 7b demonstrated antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP, with MIC values ranging from 0.125 to 2 μg/mL. Additionally, it exhibited inhibitory activity against Escherichia coli RNAP .

Neurotoxic Potential

Another avenue of research involves exploring the neurotoxic potential of a newly synthesized pyrazoline derivative related to this compound. The derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), has been studied in association with acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters and swimming potential were also assessed .

Dual Inhibitor Activity

Furthermore, N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide (compound 33) displays toxicity as a dual inhibitor of PI3K and mTOR when administered orally. This finding highlights its potential therapeutic applications .

properties

IUPAC Name

N-[[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c1-25-11-5-6-12(13(8-11)26-2)20-15(23)10-29-18-22-21-16(27-18)9-19-17(24)14-4-3-7-28-14/h3-8H,9-10H2,1-2H3,(H,19,24)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSLUMZYFBCEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CS3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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